2-Bromo-4,6-dimethylpyridine

Overview

Description

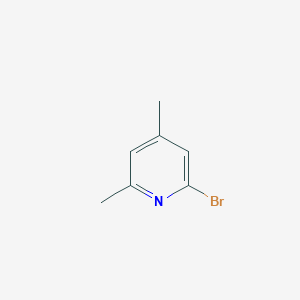

2-Bromo-4,6-dimethylpyridine is an organic compound with the molecular formula C7H8BrN It is a derivative of pyridine, where the hydrogen atoms at positions 2, 4, and 6 are substituted by a bromine atom and two methyl groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,6-dimethylpyridine typically involves the bromination of 4,6-dimethylpyridine. One common method is the direct bromination using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out under controlled conditions to ensure selective bromination at the 2-position.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency and selectivity of the bromination process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4,6-dimethylpyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Coupling Reactions: Bipyridyl compounds or other complex organic molecules.

Reduction Reactions: 4,6-Dimethylpyridine.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals.

Pharmaceuticals

In pharmaceutical research, 2-Bromo-4,6-dimethylpyridine is employed to develop drugs that target specific enzymes or receptors. Its halogenated structure enhances binding affinity and selectivity towards biological targets, making it valuable for drug discovery.

Agrochemicals

This compound is utilized in synthesizing various agrochemicals, including herbicides, insecticides, and fungicides. The presence of bromine enhances the efficacy of these agents against pests and pathogens.

Material Science

In material science, this compound is used to prepare functional materials for electronic and optical applications. Its unique electronic properties make it suitable for developing advanced materials.

Antimicrobial Activity

A study examining the antimicrobial efficacy of this compound found that it exhibits significant activity against various bacterial strains. The compound's mechanism involves disrupting cellular processes in microorganisms, leading to their inhibition or death.

Synthesis of Bipyridine Derivatives

Research reported successful synthesis of bipyridine derivatives using this compound through Suzuki coupling reactions. This method allowed for high yields of bipyridine products, showcasing its utility in creating complex molecular architectures .

Cross-Coupling Reactions

The compound has been effectively used in cross-coupling reactions to generate a library of pyridine derivatives. The optimization of reaction conditions led to regioselective syntheses with excellent yields .

Mechanism of Action

The mechanism of action of 2-Bromo-4,6-dimethylpyridine in chemical reactions involves the activation of the bromine atom, making it a good leaving group. This facilitates nucleophilic substitution and coupling reactions. In biological systems, its mechanism of action would depend on the specific target and the nature of the interaction, such as binding to a receptor or enzyme active site.

Comparison with Similar Compounds

- 2-Chloro-4,6-dimethylpyridine

- 2-Fluoro-4,6-dimethylpyridine

- 2-Iodo-4,6-dimethylpyridine

Comparison: 2-Bromo-4,6-dimethylpyridine is unique due to the presence of the bromine atom, which offers a balance between reactivity and stability. Bromine is less reactive than iodine but more reactive than chlorine and fluorine, making it a versatile intermediate in organic synthesis. The methyl groups at positions 4 and 6 also influence the compound’s reactivity and steric properties, making it distinct from other halogenated pyridines.

Biological Activity

2-Bromo-4,6-dimethylpyridine (BDMP) is a brominated pyridine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is primarily studied for its role as an enzyme inhibitor, particularly targeting cytochrome P450 enzymes, and its implications in drug metabolism and synthesis of bioactive compounds.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C_7H_8BrN

- Molecular Weight : 202.05 g/mol

- CAS Number : 4926-26-5

The presence of a bromine atom at the 2-position and methyl groups at the 4 and 6 positions contributes to its unique reactivity and biological profile.

Enzyme Inhibition

BDMP has been identified as a potent CYP1A2 inhibitor , which is significant due to the enzyme's role in the metabolism of various drugs. Inhibition of CYP1A2 can lead to altered pharmacokinetics of co-administered medications, potentially increasing their efficacy or toxicity. The inhibition mechanism involves competitive binding at the active site of the enzyme, affecting the metabolism of substrates such as caffeine and certain antidepressants.

Antimicrobial Properties

Preliminary studies suggest that BDMP may exhibit antimicrobial properties. While specific mechanisms remain under investigation, structural similarities with known antimicrobial agents indicate potential efficacy against various bacterial strains. However, comprehensive studies are required to validate these claims and elucidate the underlying mechanisms.

BDMP's biological activity can be attributed to several mechanisms:

- Enzyme Interaction : As a CYP1A2 inhibitor, BDMP competes with substrates for binding sites on the enzyme, altering metabolic pathways.

- Nucleophilic Substitution : The bromine atom in BDMP can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

- Suzuki-Miyaura Coupling : BDMP is utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are important in medicinal chemistry.

Study on CYP1A2 Inhibition

A study published in Frontiers in Pharmacology investigated various compounds for their inhibitory effects on CYP1A2. BDMP was highlighted for its significant inhibitory action, suggesting its potential utility in modifying drug metabolism profiles. The study emphasized the importance of understanding such interactions to optimize therapeutic regimens involving CYP1A2 substrates .

Antimicrobial Activity Assessment

In another study focusing on antimicrobial properties, BDMP was tested against several bacterial strains. The results indicated moderate antimicrobial activity, although further research is needed to explore its efficacy compared to established antimicrobial agents. This study lays groundwork for future investigations into BDMP's potential as a therapeutic agent against bacterial infections.

Data Table: Summary of Biological Activities

Q & A

Q. Basic: What are the optimal synthetic routes for 2-bromo-4,6-dimethylpyridine?

Methodological Answer:

The compound is commonly synthesized via halogen exchange or functionalization of pre-substituted pyridines:

- Halogen Exchange : Reacting 2-chloro-6-methylpyridine with bromotrimethylsilane (TMSBr) at elevated temperatures (80–100°C) yields 2-bromo-6-methylpyridine derivatives. Adjusting steric and electronic effects of substituents can optimize yields .

- Cyano Group Bromination : Starting from 3-cyano-4,6-dimethyl-2-pyridinol, bromination with POBr₃ or HBr/AcOH produces 2-bromo-3-cyano-4,6-dimethylpyridine in 96% yield. Subsequent hydrolysis or amidation generates carboxylic acid or amide derivatives .

Table 1: Key Reaction Conditions

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Halogen Exchange | TMSBr, 80–100°C, 12h | 75–85% | |

| Cyano Bromination | POBr₃, reflux, 4h | 96% | |

| One-Pot Cross-Coupling | Pd₂(dba)₃, Cs₂CO₃, dioxane, 90°C | 68–84% |

Q. Basic: How is the structure of this compound validated experimentally?

Methodological Answer:

Combined spectroscopic and computational techniques are critical:

- ¹H/¹³C NMR : Methyl groups appear as singlets (δ ~2.4–2.5 ppm for ¹H; ~20–25 ppm for ¹³C), while the pyridine ring protons resonate between δ 6.8–7.1 ppm. Bromine’s electronegativity deshields adjacent carbons .

- FTIR : Stretching vibrations at ~1550 cm⁻¹ (C=N) and ~650 cm⁻¹ (C-Br) confirm the pyridine backbone and bromine substitution .

- X-ray Crystallography : Limited data exist, but analogous bromopyridines show planar geometry with Br–C bond lengths of ~1.89 Å .

Q. Advanced: How do steric and electronic effects influence cross-coupling reactions with this compound?

Methodological Answer:

The methyl groups at C4 and C6 introduce steric hindrance, while bromine’s electron-withdrawing nature activates the C2 position for coupling:

- Suzuki–Miyaura Reactions : Pd catalysts (e.g., Pd₂(dba)₃) with bulky ligands (XPhos) mitigate steric effects. For example, coupling with arylboronic acids in dioxane/Cs₂CO₃ at 90°C achieves >80% yield .

- Buchwald–Hartwig Amination : Ni catalysts (e.g., NiCl₂(dppf)) enable C–N bond formation with primary amines, though yields drop with secondary amines due to increased steric demand .

Table 2: Catalytic Performance Comparison

| Reaction Type | Catalyst System | Substrate Scope | Yield Range | Reference |

|---|---|---|---|---|

| Suzuki–Miyaura | Pd₂(dba)₃/XPhos | Arylboronic acids | 68–84% | |

| Reductive Coupling | NiCl₂(PPh₃)₂/Zn | Alkenes | 60–75% |

Q. Advanced: What computational approaches resolve contradictions in electronic structure analysis?

Methodological Answer:

Discrepancies between experimental and theoretical data (e.g., NMR chemical shifts) are addressed via:

- DFT/PCM Calculations : Using B3LYP/6-311++G(d,p) basis sets, charge transfer interactions and solvent effects (e.g., chloroform vs. methanol) are modeled. For example, Mulliken charges reveal bromine’s electron-withdrawing effect (−0.35 e) stabilizes the LUMO .

- NBO Analysis : Delocalization energies (E² ~20–30 kcal/mol) between lone pairs of Br and σ*(C–N) bonds explain regioselectivity in nucleophilic substitutions .

Q. Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Hazard Classifications : Classified as Eye Irrit. 2 and Skin Irrit. 1. Use nitrile gloves, goggles, and fume hoods during synthesis .

- Storage : Store in amber vials under inert gas (N₂/Ar) at 4°C to prevent decomposition. Density: 1.512 g/mL at 25°C .

Q. Advanced: How are derivatives like 3-amino-2-bromo-4,6-dimethylpyridine synthesized?

Methodological Answer:

Properties

IUPAC Name |

2-bromo-4,6-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-5-3-6(2)9-7(8)4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRTOCXBLUOPRFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10566364 | |

| Record name | 2-Bromo-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4926-26-5 | |

| Record name | 2-Bromo-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4,6-dimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.